Ácido fitolacágenico

Descripción general

Descripción

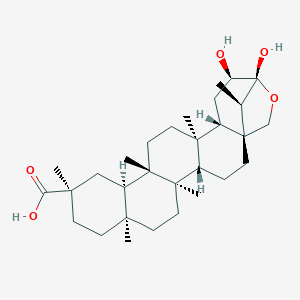

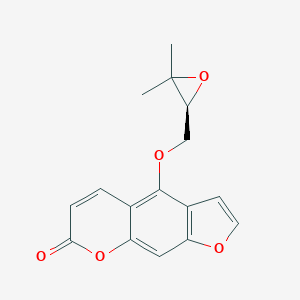

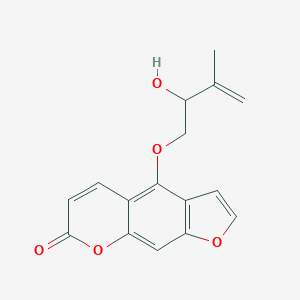

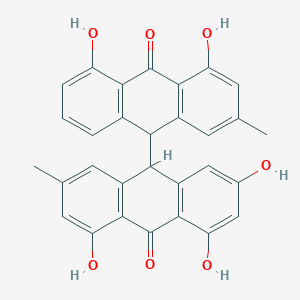

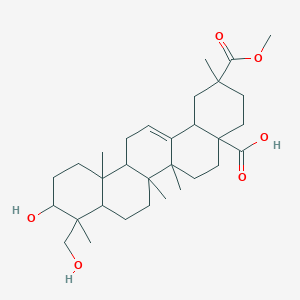

El ácido fitolacágenico es una saponina triterpenoide que se encuentra principalmente en el género de plantas Phytolacca, así como en la quinoa (Chenopodium quinoa). Este compuesto es conocido por sus diversas actividades biológicas, incluyendo propiedades antifúngicas, antiinflamatorias y citotóxicas

Aplicaciones Científicas De Investigación

Química: Utilizado como precursor para sintetizar otros compuestos bioactivos.

Mecanismo De Acción

El ácido fitolacágenico ejerce sus efectos a través de interacciones con las membranas biológicas, lo que lleva a un aumento de la permeabilidad de la membrana y la posterior lisis celular. Esta actividad membranolítica se atribuye a su naturaleza anfipática, lo que le permite integrarse en las bicapas lipídicas . Además, se dirige a vías moleculares específicas involucradas en la inflamación y la proliferación celular, contribuyendo a sus efectos antiinflamatorios y citotóxicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El ácido fitolacágenico se puede extraer de fuentes naturales como las raíces de Phytolacca americana y las semillas de quinoa. El proceso de extracción generalmente implica extracción etanólica seguida de pasos de purificación para aislar el compuesto .

Métodos de Producción Industrial: La producción industrial de ácido fitolacágenico implica la extracción a gran escala de materiales vegetales. El proceso incluye maceración, extracción Soxhlet y otros métodos convencionales. Los avances recientes se han centrado en mejorar la eficiencia de extracción mediante técnicas como la extracción asistida por microondas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido fitolacágenico experimenta diversas reacciones químicas, incluida la hidrólisis, la oxidación y la reducción.

Reactivos y Condiciones Comunes:

Hidrólisis: La hidrólisis ácida de extractos ricos en saponinas puede producir ácido fitolacágenico y sus agliconas.

Oxidación y Reducción: Estas reacciones se pueden llevar a cabo utilizando agentes oxidantes y reductores estándar en condiciones controladas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen fitolacágenina y otras sapogeninas, que exhiben actividades biológicas mejoradas .

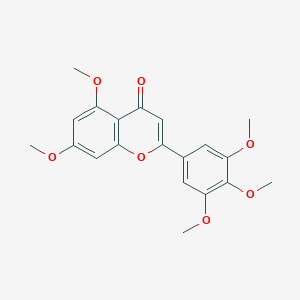

Comparación Con Compuestos Similares

El ácido fitolacágenico es estructuralmente similar a otras saponinas triterpenoides como el ácido oleanólico, la hederagenina y el ácido serjánico. es único en sus actividades biológicas específicas y su presencia predominante en especies de quinoa y Phytolacca .

Compuestos Similares:

Ácido Oleanólico: Conocido por sus propiedades hepatoprotectoras y antiinflamatorias.

Hederagenina: Exhibe fuertes actividades antifúngicas y antiinflamatorias.

Ácido Serjánico: Estudiado por sus posibles propiedades anticancerígenas.

Propiedades

IUPAC Name |

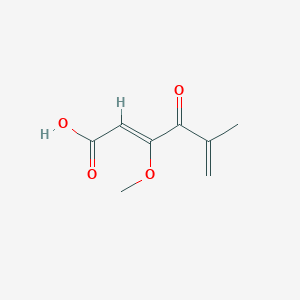

(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O6/c1-26(25(36)37-6)13-15-31(24(34)35)16-14-29(4)19(20(31)17-26)7-8-22-27(2)11-10-23(33)28(3,18-32)21(27)9-12-30(22,29)5/h7,20-23,32-33H,8-18H2,1-6H3,(H,34,35)/t20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGYBNOEVSEGSL-HGDAMUQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970264 | |

| Record name | Phytolaccagenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54928-05-1 | |

| Record name | Phytolaccagenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54928-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytolaccagenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054928051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytolaccagenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOLACCAGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8N263YKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phytolaccagenic acid, and where is it found?

A1: Phytolaccagenic acid is a naturally occurring triterpenoid saponin commonly found in plants like quinoa ( Chenopodium quinoa ) [, , , ] and Phytolacca dodecandra [, , ]. Saponins are amphiphilic glycosides known for their ability to foam in aqueous solutions.

Q2: Which parts of the quinoa plant contain the highest concentrations of phytolaccagenic acid?

A2: While phytolaccagenic acid is found throughout the quinoa plant, the highest concentrations are found in the seeds and bran [, , ]. The outer layers of the quinoa grain, including the perianth, pericarp, seed coat, and cuticle, are particularly rich in saponins [].

Q3: How does the saponin content, particularly phytolaccagenic acid, change during quinoa germination?

A3: Interestingly, germination significantly reduces the total saponin content in quinoa, primarily due to a significant decrease in phytolaccagenic acid []. This reduction is even more pronounced when germination occurs under selenium stress conditions [].

Q4: What are the primary sapogenins found in quinoa, and how do their concentrations vary?

A5: The main sapogenins identified in quinoa are phytolaccagenic acid, hederagenin, and oleanolic acid []. The relative concentrations can vary significantly depending on the quinoa variety, growing conditions, and processing methods [, ].

Q5: How do the structures of saponins in “kancolla,” a sweet variety of quinoa, differ from other varieties?

A6: “Kancolla” quinoa contains a unique saponin, serjanic acid 3-O-[β-D-glucopyranosyl-(1''→3')-α-L-arabinopyranosyl]-28-O-β-D-glucopyranoside, which has not been identified in other varieties [].

Q6: Can you describe the typical structure of saponins found in quinoa, using phytolaccagenic acid as an example?

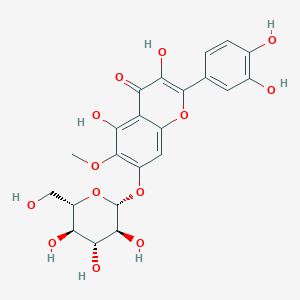

A7: Quinoa saponins, including those derived from phytolaccagenic acid, typically consist of a triterpenoid aglycone backbone (phytolaccagenic acid in this case) with sugar moieties attached at specific positions. For example, one identified saponin is phytolaccagenic acid 3-O-[β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl]-28-O-β-D-glucopyranoside [].

Q7: What is the significance of the sugar moieties in phytolaccagenic acid-derived saponins?

A8: The attached sugar chains contribute to the amphiphilic nature of saponins, influencing their solubility and ability to form micelles in aqueous environments [].

Q8: How does the composition of saponin extracts from quinoa affect their self-assembly properties?

A9: Different saponin fractions from quinoa exhibit distinct self-assembly behaviors in water []. For instance, a fraction rich in phytolaccagenic acid forms nanosized spherical vesicles, while another fraction forms worm-like micelles, highlighting the influence of saponin composition on aggregate morphology [].

Q9: Can quinoa saponins form structures similar to ISCOM matrices?

A10: While quinoa saponins can form complexes with cholesterol and phosphatidylcholine, they do not readily assemble into cage-like ISCOM matrices under conditions typically used for Quillaja saponins [].

Q10: What are the potential applications of quinoa saponins based on their self-assembly properties?

A11: The ability of quinoa saponins to form various nanostructures, like micelles and vesicles, makes them potentially valuable for applications in drug delivery systems, cosmetics, and food science [].

Q11: Have phytolaccagenic acid-derived compounds been identified in other plant species besides quinoa?

A12: Yes, phytolaccagenic acid and its glycosides have also been isolated from Phytolacca americana [, ], Diploclisia glaucescens [], and Anisomeria coriacea [].

Q12: Is there any connection between the geographical origin of quinoa seeds and their saponin profile?

A13: Research suggests that the geographical origin of quinoa seeds does not directly correlate with their saponin profile or content []. Environmental factors and breeding practices likely play a more significant role in determining saponin characteristics [].

Q13: How do processing methods affect the saponin content in quinoa?

A14: Processing techniques such as washing and abrasion can significantly reduce saponin content in quinoa []. These methods are often employed to improve the palatability of quinoa by reducing bitterness and astringency associated with saponins [].

Q14: What is the pharmacological significance of phytolaccagenic acid and other quinoa saponins?

A15: Quinoa saponins, including those derived from phytolaccagenic acid, have shown potential for various pharmacological activities, including antifungal, hemolytic, anti-inflammatory, antioxidant, and cholesterol-lowering effects [, , , , ].

Q15: What is the role of human gut microbiota in the metabolism of phytolaccagenic acid-derived saponins?

A17: Human gut microbiota plays a crucial role in transforming ingested saponins into sapogenins []. In the case of quinoa extracts, the microbiota facilitates the conversion of phytolaccagenic acid-derived saponins into their corresponding sapogenins, which may have altered biological activities [].

Q16: How does the fermentation of quinoa extracts by gut microbiota affect the growth of specific intestinal bacteria?

A18: Fermentation of quinoa extracts by human gut microbiota can lead to differential growth effects on specific bacterial populations []. While generally exhibiting antimicrobial effects, particularly against lactic acid bacteria, some individuals show increased growth of beneficial bacteria like Bifidobacterium spp. [].

Q17: Are there any analytical methods available to specifically quantify phytolaccagenic acid in plant materials?

A19: While specific methods targeting phytolaccagenic acid quantification might exist, the provided research articles primarily employ general saponin extraction and analysis techniques. These include gas chromatography [] and liquid chromatography coupled with evaporative light scattering detection (ELSD) [] for quantifying total saponins and characterizing sapogenin profiles.

Q18: What spectroscopic techniques are commonly used to characterize the structure of phytolaccagenic acid and its derivatives?

A20: Researchers often utilize a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis), to elucidate the structures of phytolaccagenic acid and its glycosides [, , , ].

Q19: Have there been any studies investigating the pharmacokinetics of phytolaccagenic acid in animal models or humans?

A19: The provided research articles primarily focus on phytochemical characterization and in vitro studies. Detailed investigations into the pharmacokinetics of phytolaccagenic acid in vivo are limited within the scope of these papers.

Q20: What is the historical context of phytolaccagenic acid research?

A22: Research on phytolaccagenic acid is intertwined with the broader study of saponins, which has been ongoing for decades. Early investigations focused on isolating and characterizing saponins from various plant sources, including Phytolacca americana, where phytolaccagenic acid was first identified [, ]. With increasing interest in natural products for their potential health benefits, research on quinoa and its saponins, including phytolaccagenic acid, has gained momentum in recent years [].

Q21: What are some of the current research trends and future directions in the field of phytolaccagenic acid research?

A23: Current research is exploring the potential applications of phytolaccagenic acid and related saponins in various sectors, including pharmaceuticals, nutraceuticals, cosmetics, and food science []. Future studies may focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.